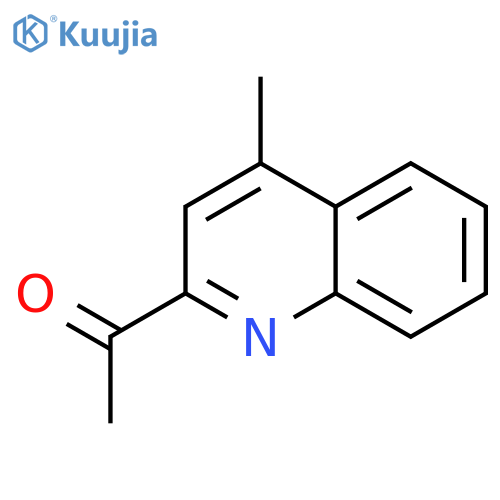Cas no 65037-59-4 (1-(4-Methylquinolin-2-yl)ethanone)

65037-59-4 structure
商品名:1-(4-Methylquinolin-2-yl)ethanone
CAS番号:65037-59-4
MF:C12H11NO
メガワット:185.221843004227
MDL:MFCD22100852
CID:1090588
PubChem ID:12359721
1-(4-Methylquinolin-2-yl)ethanone 化学的及び物理的性質
名前と識別子
-
- 1-(4-Methylquinolin-2-yl)ethanone
- SB67850
- DTXSID10493964
- 1-(4-Methylquinolin-2-yl)ethan-1-one
- 65037-59-4
-
- MDL: MFCD22100852
- インチ: InChI=1S/C12H11NO/c1-8-7-12(9(2)14)13-11-6-4-3-5-10(8)11/h3-7H,1-2H3
- InChIKey: KEIHNWKARNYNRS-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=NC2=CC=CC=C12)C(=O)C
計算された属性
- せいみつぶんしりょう: 185.084063974g/mol
- どういたいしつりょう: 185.084063974g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 226
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 30Ų
1-(4-Methylquinolin-2-yl)ethanone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM143185-1g |
1-(4-methylquinolin-2-yl)ethan-1-one |
65037-59-4 | 95% | 1g |
$439 | 2021-08-05 | |
| eNovation Chemicals LLC | Y1109253-1g |
1-(4-Methylquinolin-2-yl)ethanone |
65037-59-4 | 95% | 1g |
$650 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1739958-1g |
1-(4-Methylquinolin-2-yl)ethan-1-one |
65037-59-4 | 98% | 1g |
¥3937.00 | 2024-05-05 | |
| eNovation Chemicals LLC | Y1109253-1g |
1-(4-Methylquinolin-2-yl)ethanone |
65037-59-4 | 95% | 1g |
$650 | 2025-02-25 | |
| Chemenu | CM143185-1g |
1-(4-methylquinolin-2-yl)ethan-1-one |
65037-59-4 | 95% | 1g |
$*** | 2023-05-29 | |
| Alichem | A189006865-1g |
1-(4-Methylquinolin-2-yl)ethanone |
65037-59-4 | 95% | 1g |
$390.37 | 2023-09-01 | |
| eNovation Chemicals LLC | Y1109253-1g |
1-(4-Methylquinolin-2-yl)ethanone |
65037-59-4 | 95% | 1g |
$650 | 2025-02-24 |
1-(4-Methylquinolin-2-yl)ethanone 関連文献
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
-
Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
65037-59-4 (1-(4-Methylquinolin-2-yl)ethanone) 関連製品
- 1011-47-8(1-(Quinolin-2-yl)ethanone)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)
- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)
- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 13769-43-2(potassium metavanadate)
- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
